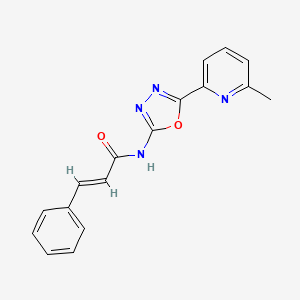
ethyl 3,5-dimethyl-4-(phenylcarbamoyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dimethyl-4-(phenylcarbamoyl)-1H-pyrrole-2-carboxylate: is a complex organic compound characterized by its pyrrole ring structure, which is substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Condensation Reactions: : Formation of the pyrrole ring through condensation reactions involving diketones and amines.
Esterification: : Conversion of the carboxylic acid group to its ethyl ester form using ethanol in the presence of a strong acid catalyst.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: : Ethyl 3,5-dimethyl-4-(phenylcarbamoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to convert certain functional groups to their reduced forms.
Substitution: : Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions: : Typical reagents and conditions for these reactions include:
Oxidation: : Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing nucleophiles or electrophiles under controlled conditions.
Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrrole ring and functional groups make it a versatile intermediate in organic synthesis.
Biology: : In biological research, ethyl 3,5-dimethyl-4-(phenylcarbamoyl)-1H-pyrrole-2-carboxylate may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: : Potential medicinal applications include the development of new pharmaceuticals. The compound's structure suggests it could interact with biological targets, leading to therapeutic effects.
Industry: : In the industrial sector, this compound may be used in the production of dyes, pigments, or other chemical products that require its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl 3,5-dimethyl-4-(phenylcarbamoyl)-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to ethyl 3,5-dimethyl-4-(phenylcarbamoyl)-1H-pyrrole-2-carboxylate include other pyrrole derivatives and phenylcarbamoyl compounds. These compounds may share similar structural features but differ in their substituents or functional groups.
Uniqueness: : What sets this compound apart is its specific combination of methyl groups, phenylcarbamoyl group, and ester functionality
Properties
IUPAC Name |
ethyl 3,5-dimethyl-4-(phenylcarbamoyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-4-21-16(20)14-10(2)13(11(3)17-14)15(19)18-12-8-6-5-7-9-12/h5-9,17H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQJHSIDXURRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2818242.png)
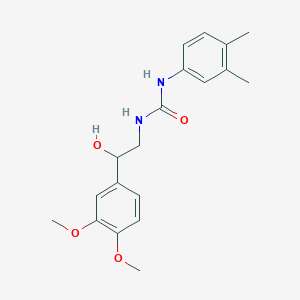
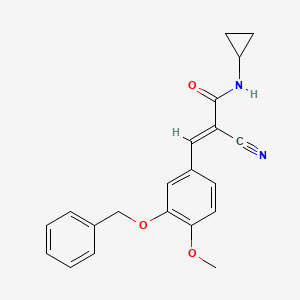
![oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B2818245.png)
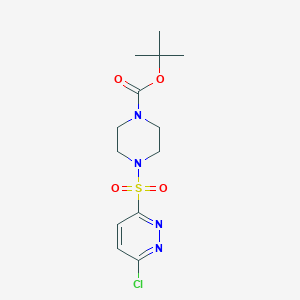
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2818249.png)
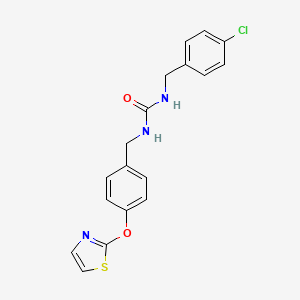
![4-(4-methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2818251.png)
![ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2818252.png)

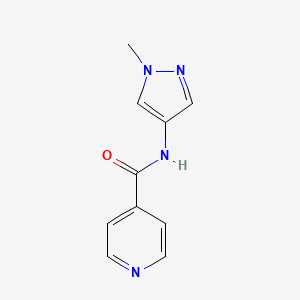
![5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2818262.png)
